Tlr7/8-IN-1 -

Tlr7/8-IN-1

Catalog Number: EVT-8327774
CAS Number:
Molecular Formula: C29H40N8O2
Molecular Weight: 532.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Toll-like receptors 7 and 8 are critical components of the innate immune system, playing vital roles in recognizing pathogen-associated molecular patterns. The compound TLR7/8-IN-1 is a synthetic agonist designed to enhance immune responses by activating these receptors. This compound is particularly significant in immunotherapy, especially for cancer treatment, as it can stimulate both innate and adaptive immune responses.

Source

TLR7/8-IN-1 is synthesized through various chemical methodologies that aim to enhance its efficacy and specificity for Toll-like receptors 7 and 8. The compound has been studied extensively in preclinical models to evaluate its therapeutic potential and mechanisms of action.

Classification

TLR7/8-IN-1 belongs to the class of immunomodulatory agents known as Toll-like receptor agonists. These compounds are often utilized as vaccine adjuvants or therapeutic agents in oncology due to their ability to activate immune pathways.

Synthesis Analysis

Methods

The synthesis of TLR7/8-IN-1 involves several key steps, typically utilizing established organic synthesis techniques. For instance, imidazoquinoline derivatives are commonly synthesized through reactions involving isobutylamine and various alkyl substituents.

Technical Details

The synthesis often employs click chemistry to introduce functional groups that enhance the binding affinity and specificity for Toll-like receptors. The process may include:

  1. Formation of Imidazoquinoline Core: Using reagents like phosphorus oxychloride and dimethylformamide under reflux conditions.
  2. Alkyl Substitution: Introducing alkyl chains at specific positions on the imidazole ring to modify receptor interaction.
  3. Characterization: Compounds are characterized using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm structure and purity.
Molecular Structure Analysis

Structure

TLR7/8-IN-1 typically features a complex molecular structure characterized by an imidazoquinoline core with various substituents that influence its activity.

Data

The structural data includes:

  • Molecular Formula: C₁₂H₁₅N₃O
  • Molecular Weight: Approximately 215 g/mol
  • Key Functional Groups: Imidazole, quinoline, and alkyl chains that enhance receptor binding.
Chemical Reactions Analysis

Reactions

TLR7/8-IN-1 undergoes various chemical reactions that facilitate its activation of the Toll-like receptors. These include:

  1. Binding Interactions: The compound binds to TLR7 and TLR8, leading to receptor dimerization.
  2. Signal Transduction: This binding initiates downstream signaling cascades involving NF-kB and MAPK pathways, resulting in cytokine production.

Technical Details

The potency of TLR7/8-IN-1 can be assessed using cell-based assays where HEK293 cells expressing human TLRs are treated with varying concentrations of the compound, measuring the activation of NF-kB as a readout for receptor engagement.

Mechanism of Action

Process

The mechanism by which TLR7/8-IN-1 exerts its effects involves several steps:

  1. Receptor Activation: Upon binding to TLR7 or TLR8, the compound induces conformational changes that activate signaling pathways.
  2. Cytokine Production: This activation leads to the production of pro-inflammatory cytokines such as interferon-alpha and tumor necrosis factor-alpha.
  3. Immune Modulation: The resultant immune response enhances antigen presentation and stimulates adaptive immunity.

Data

Studies have shown that TLR7/8-IN-1 significantly increases the levels of key cytokines in human peripheral blood mononuclear cells, demonstrating its efficacy as an immunomodulator.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with cellular components upon administration, leading to immune activation.
Applications

Scientific Uses

TLR7/8-IN-1 has several applications in scientific research and clinical settings:

  1. Vaccine Development: Used as an adjuvant to enhance vaccine efficacy by stimulating robust immune responses.
  2. Cancer Immunotherapy: Investigated for its potential to improve anti-tumor immunity by activating dendritic cells and promoting T cell responses.
  3. Autoimmune Disease Research: Explored for its role in modulating immune responses in conditions like Parkinson's disease, where TLR7 and TLR8 have been implicated in disease pathogenesis.
Introduction to Toll-like Receptor 7/8 Signaling in Immunopathology

Role of Toll-like Receptor 7/8 in Innate and Adaptive Immune Regulation

Toll-like Receptor 7 and Toll-like Receptor 8 (collectively designated Toll-like Receptor 7/8) constitute a specialized class of pattern recognition receptors localized within intracellular endosomes. These receptors exhibit high-affinity binding to single-stranded ribonucleic acid (ssRNA) derived from viral pathogens or endogenous cellular debris. Upon ligand engagement, Toll-like Receptor 7/8 initiates a meticulously orchestrated signaling cascade via the myeloid differentiation primary response 88 (MyD88) adaptor protein, culminating in nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7) activation. This molecular sequence triggers robust production of proinflammatory cytokines (tumor necrosis factor-alpha, interleukin-6, interleukin-12) and type I interferons, establishing a Th1-polarized immunophenotype [1] [4].

Cellularly, Toll-like Receptor 7 demonstrates preferential expression in plasmacytoid dendritic cells and B lymphocytes, whereas Toll-like Receptor 8 predominates in myeloid dendritic cells, monocytes, and macrophages. This compartmentalization confers specialized immunoregulatory functions: Toll-like Receptor 7 activation potentiates humoral immunity and interferon-alpha secretion, while Toll-like Receptor 8 engagement uniquely reverses regulatory T cell-mediated immunosuppression and enhances antibody-dependent cellular cytotoxicity. The receptors collectively bridge innate pathogen recognition with adaptive immunity through dendritic cell maturation, antigen presentation machinery upregulation, and T lymphocyte co-stimulation [1] [4].

Table 1: Immunological Functions of Toll-like Receptor 7 and Toll-like Receptor 8

ReceptorPrimary Cellular ExpressionKey Cytokine OutputsDownstream Immune Effects
Toll-like Receptor 7Plasmacytoid dendritic cells, B cellsInterferon-alpha, interleukin-12Antiviral defense, B cell differentiation, Th1 polarization
Toll-like Receptor 8Myeloid dendritic cells, monocytes, macrophagesTumor necrosis factor-alpha, interleukin-12, interleukin-1βRegulatory T cell suppression, antibody-dependent cellular cytotoxicity enhancement, macrophage activation
Toll-like Receptor 7/8 Dual AgonistsAntigen-presenting cell populationsPan-interferon induction, T helper 1 cytokinesSynergistic dendritic cell maturation, CD8+ T cell priming, tumor microenvironment remodeling

Pathophysiological Implications of Toll-like Receptor 7/8 Overactivation in Autoimmune Disorders

Dysregulated Toll-like Receptor 7/8 signaling manifests profound pathophysiological consequences when receptor activation transcends physiological thresholds. Genetic evidence identifies Toll-like Receptor 7 gain-of-function polymorphisms as mechanistic drivers in systemic lupus erythematosus pathogenesis, wherein aberrant receptor activation by self-nucleic acids perpetuates interferon signature production and autoantibody generation. The receptor-ligand interaction initiates a self-amplifying loop: apoptotic debris containing endogenous RNA stimulates Toll-like Receptor 7/8, inducing further cell death and autoantigen release [5].

Epigenetic investigations reveal that DNMT3A-mutant acute myeloid leukemia exhibits hypomethylation at the MIR196B locus, causing microRNA-196b overexpression. This microRNA functions as a molecular repressor of Toll-like Receptor signaling components, establishing a constitutively immature leukemic cell phenotype resistant to differentiation. Clinically, microRNA-196b overexpression correlates with poor survival outcomes, positioning it as both a biomarker and therapeutic vulnerability [2]. Additional autoimmune associations include:

  • Rheumatoid Arthritis: Synovial Toll-like Receptor 8 overexpression drives macrophage infiltration and cartilage destruction
  • Cutaneous Lichen Planus: Disrupted Toll-like Receptor 7/8 - Toll-like Receptor 9 cross-regulation amplifies inflammatory cascades
  • Antivaccine Pathogenesis: Combinatorial Toll-like Receptor 7/8 and Toll-like Receptor 9 stimulation paradoxically downregulates interferon-alpha and immunoglobulin M production in B lymphocytes [6].

Rationale for Targeted Toll-like Receptor 7/8 Inhibition in Immune Modulation

The mechanistic centrality of Toll-like Receptor 7/8 in autoimmune amplification establishes these receptors as compelling targets for molecular inhibition. Pharmacological intervention strategies prioritize selectivity due to functional divergence between Toll-like Receptor 7 and Toll-like Receptor 8 and the necessity to preserve homeostatic immune surveillance. Small molecule antagonists offer distinct advantages over biologic approaches through intracellular receptor accessibility and tunable pharmacokinetic properties [2] [4] [5].

Table 2: Disease-Specific Rationales for Toll-like Receptor 7/8 Inhibition

Disease ContextMolecular DysregulationTherapeutic Inhibition Objective
Systemic Lupus ErythematosusToll-like Receptor 7 gain-of-function mutations; Endosomal self-RNA recognitionAttenuation of interferon-alpha signature; Reduction in autoantibody production
DNMT3A-Mutant Acute Myeloid LeukemiaMicroRNA-196b-mediated Toll-like Receptor signaling suppressionLeukemic cell differentiation via restored Toll-like Receptor responsiveness
Vaccine-adjuvant Inflammatory ConditionsCombinatorial Toll-like Receptor 7/8 + Toll-like Receptor 9 overstimulationPrevention of innate response exhaustion; Balanced immunoglobulin class-switching
Solid Tumor MicroenvironmentsTumor-derived nucleic acid-mediated chronic inflammationDisruption of protumorigenic inflammation; Reversal of regulatory T cell immunosuppression

The therapeutic paradigm extends beyond autoimmune conditions into oncological contexts, where Toll-like Receptor 7/8 antagonists may counteract tumor-promoting inflammation while preserving immunostimulatory pathways required for chemotherapy response. Preclinical nanoparticle delivery systems demonstrate that controlled Toll-like Receptor 7/8 activation kinetics achieve durable dendritic cell stimulation without exhaustion, suggesting parallel applications for inhibition strategies targeting receptor cross-talk and signal duration modulation [4]. Combinatorial approaches emerge as particularly promising, wherein Toll-like Receptor 7/8 inhibition may potentiate immune checkpoint blockade efficacy by normalizing interferon-gamma production and reducing interleukin-6-mediated toxicities [1] [4].

Properties

Product Name

Tlr7/8-IN-1

IUPAC Name

(3S)-N-[4-[[5-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]methyl]-1-bicyclo[2.2.2]octanyl]morpholine-3-carboxamide

Molecular Formula

C29H40N8O2

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C29H40N8O2/c1-19-14-25(21-15-31-35(3)26(21)32-19)36-12-4-24-22(16-36)20(2)34-37(24)18-28-5-8-29(9-6-28,10-7-28)33-27(38)23-17-39-13-11-30-23/h14-15,23,30H,4-13,16-18H2,1-3H3,(H,33,38)/t23-,28?,29?/m0/s1

InChI Key

OXDQXRVWDYGAHX-SAVAPUMLSA-N

SMILES

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)C7COCCN7)C

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)C7COCCN7)C

Isomeric SMILES

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)[C@@H]7COCCN7)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.